Ácido 2-propilacrílico

Descripción general

Descripción

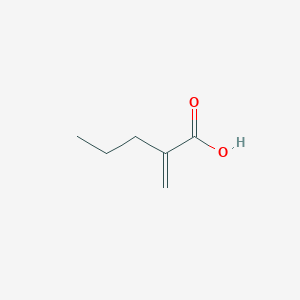

2-Propylacrylic acid is a carboxylic acid that is used in various scientific research applications. It is also known as 2-methylbut-2-enoic acid or 2-methyl-2-butenoic acid. This acid is a colorless liquid that has a pungent odor. It is soluble in water, ethanol, and ether. The chemical formula of 2-Propylacrylic acid is C5H8O2, and its molecular weight is 100.12 g/mol.

Aplicaciones Científicas De Investigación

Sistemas de liberación de fármacos

El ácido 2-propilacrílico (2-PAA) se ha investigado por su posible uso en sistemas de liberación de fármacos. Los investigadores han formulado micropartículas de mezcla de poli (ácido propilacrílico) / poli (ácido láctico-co-glicólico) (PPAA / PLGA). El PLGA se usa comúnmente como vehículo de administración de fármacos, pero su entrega citosólica a menudo está limitada por el atrapamiento y la degradación dentro de los endolisosomas ácidos. El PPAA, un polímero polielectrolito, exhibe propiedades de disrupción de la membrana desencadenadas a bajo pH. Al incorporar PPAA en micropartículas de PLGA, los investigadores lograron una disrupción de la membrana dependiente del pH, un escape endosomal mejorado y una mejor entrega citosólica de las cargas encapsuladas .

Polímeros sensibles al pH

El ácido 2-propilacrílico es un polímero sensible al pH. Su capacidad de respuesta a los cambios en el pH lo hace adecuado para aplicaciones donde se desea una liberación controlada o una entrega dirigida. Los investigadores han explorado su uso en sistemas de administración de fármacos, donde puede responder al entorno ácido de los endolisosomas o los microambientes tumorales .

Mejora de la bioactividad

En combinación con otros materiales, como nanopartículas de quitosán / ARNm, el ácido 2-propilacrílico (PPAA) se ha utilizado para mejorar la bioactividad. El PPAA, con su actividad lítica de membrana, se agregó para mejorar el rendimiento de las nanopartículas basadas en quitosán. Este enfoque tiene como objetivo mejorar los efectos terapéuticos de las cargas bioactivas que se administran a las células .

Mezclas de polímeros y materiales compuestos

El PPAA se ha incorporado a mezclas de polímeros y materiales compuestos. Los investigadores han mezclado con éxito el PPAA con el PLGA para crear micropartículas compuestas. Esta simple mezcla permite una entrega citosólica eficiente de las cargas encapsuladas, lo que la convierte en una estrategia prometedora para aplicaciones de administración de fármacos .

Comportamiento en solución y autoensamblaje

Si bien no es específico del ácido 2-propilacrílico solo, los estudios sobre los poli (acrilato de alquilo), incluido el poli (ácido acrílico) no sustituido, han explorado su comportamiento en solución y su autoensamblaje. Estas investigaciones cubren temas como los límites de solubilidad, las transiciones conformacionales inducidas por el pH y las repulsiones de carga en soluciones de derivados de poli (ácido acrílico) cargados .

Análisis Bioquímico

Biochemical Properties

2-Propylacrylic acid plays a significant role in biochemical reactions, particularly in the formation of polyelectrolyte complexes. It interacts with various enzymes, proteins, and other biomolecules through electrostatic interactions. For instance, it forms complexes with chitosan, enhancing the bioactivity of chitosan/mRNA nanoparticles . Additionally, 2-Propylacrylic acid exhibits membrane lytic properties at acidic pH, which can be utilized to improve the intracellular delivery of therapeutic agents .

Cellular Effects

2-Propylacrylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enhance the uptake and intracellular retention of peptides and other molecules by forming nano-polyplexes that facilitate endosomal escape and cytosolic delivery . This property is particularly useful in gene therapy and drug delivery applications, where efficient intracellular delivery is crucial for therapeutic efficacy .

Molecular Mechanism

The molecular mechanism of 2-Propylacrylic acid involves its ability to disrupt cellular membranes at low pH, leading to enhanced cytosolic delivery of encapsulated payloads. This disruption is achieved through the formation of polyelectrolyte complexes with other molecules, such as chitosan, which enhances their bioactivity and intracellular retention . Additionally, 2-Propylacrylic acid can modulate gene expression by facilitating the delivery of nucleic acids into the cytoplasm, where they can exert their effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Propylacrylic acid can vary over time. Its stability and degradation are influenced by factors such as pH and temperature. Studies have shown that 2-Propylacrylic acid remains stable under acidic conditions, which is essential for its membrane lytic activity . Long-term effects on cellular function have been observed, including sustained intracellular delivery and enhanced bioactivity of therapeutic agents .

Dosage Effects in Animal Models

The effects of 2-Propylacrylic acid in animal models vary with different dosages. At lower doses, it has been shown to enhance the bioactivity of therapeutic agents without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and inflammation. It is crucial to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

2-Propylacrylic acid is involved in various metabolic pathways, including those related to its biodegradation and interaction with enzymes. It is metabolized through pathways involving esterification and reduction reactions, similar to those observed in the metabolism of propionic acid . These pathways are essential for understanding the compound’s biodegradability and potential environmental impact .

Transport and Distribution

Within cells and tissues, 2-Propylacrylic acid is transported and distributed through interactions with transporters and binding proteins. Its pH-responsive properties enable it to accumulate in acidic environments, such as endosomes and lysosomes, where it can exert its membrane lytic activity . This targeted distribution is crucial for its effectiveness in drug delivery applications .

Subcellular Localization

2-Propylacrylic acid is localized in specific subcellular compartments, including endosomes and lysosomes, where it can disrupt membranes and facilitate the release of encapsulated therapeutic agents . Its localization is influenced by targeting signals and post-translational modifications that direct it to these compartments . Understanding its subcellular localization is essential for optimizing its use in therapeutic applications .

Propiedades

IUPAC Name |

2-methylidenepentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBDGRTWECSNNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

138134-74-4 | |

| Record name | Poly(2-propylacrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138134-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80409072 | |

| Record name | 2-Propylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5650-75-9 | |

| Record name | 2-Propylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propylacrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-](/img/structure/B1598974.png)

![[5-(2-Chlorophenyl)furan-2-yl]methanol](/img/structure/B1598990.png)

![6-Phenylimidazo[2,1-b][1,3]thiazol-5-amine](/img/structure/B1598991.png)